molecular formula C22H24ClN3O5 B1675255 Loxapine succinate CAS No. 27833-64-3

Loxapine succinate

Cat. No. B1675255
CAS RN: 27833-64-3
M. Wt: 445.9 g/mol
InChI Key: YQZBAXDVDZTKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loxapine is an antipsychotic used in psychiatry for over 40 years with a well-established profile . It is a dibenzoxazepine tricyclic antipsychotic agent, available for oral, intramuscular, and inhalatory administration . It is used to treat a condition called schizophrenia . This medicine should not be used to treat behavioral problems in older adult patients who have dementia .


Synthesis Analysis

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . Its chemical structure is similar to clozapine . The methyl group in loxapine plays a significant role in increasing the range of accessible solid forms .


Molecular Structure Analysis

The molecular formula of Loxapine succinate is C22H24ClN3O5 . The crystal structures of loxapine succinate have been determined using X-ray powder diffraction and single-crystal X-ray diffraction .


Chemical Reactions Analysis

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . Its chemical structure is similar to clozapine . The methyl group in loxapine plays a significant role in increasing the range of accessible solid forms .


Physical And Chemical Properties Analysis

The molecular formula of Loxapine succinate is C22H24ClN3O5 . The molecular weight is 445.9 . .

Scientific Research Applications

Antipsychotic Efficacy in Schizophrenia

Loxapine succinate has been evaluated for its effectiveness in treating schizophrenia. Studies have shown it to be an effective antipsychotic drug, with comparative studies indicating similar efficacy to other antipsychotics like chlorpromazine and risperidone. These studies highlight loxapine's rapid onset of effect and overall effectiveness in the treatment of schizophrenia (Ye Si-neng, 2004; Shao Jian-feng, 2010; Z. Heng, 2012).

Pharmacological Properties

Loxapine succinate exhibits antiemetic, sedative, anticholinergic, and antiadrenergic actions. It works by blocking dopamine receptors in various brain regions, which helps in reducing hallucinations and delusions associated with psychiatric disorders (Definitions, 2020).

Interaction with Dopaminergic and Serotonergic Receptors

Research into the in vitro actions of loxapine on dopaminergic and serotonergic receptors has been conducted. The studies suggest that loxapine has a high affinity for D2 receptors and an intermediate affinity for other receptors, indicating its potential classification as an atypical antipsychotic drug (F. Ferreri et al., 2017).

Inhalation Powder for Acute Treatment of Agitation

Inhaled loxapine has been studied as a novel option for the acute treatment of agitation in patients with bipolar disorder or schizophrenia. This form of administration allows for rapid plasma concentration and has been shown to be effective and generally well-tolerated in clinical trials (G. Keating, 2013).

Analytical Methods in Drug Development

Studies have also focused on developing and validating analytical methods for loxapine succinate in capsule dosage form, contributing to the quality control and regulatory compliance in pharmaceutical manufacturing (Khushbu A Thakor, Pasha Ty, 2019).

Pharmacokinetics and Metabolism

Research has been conducted to understand the pharmacokinetics and metabolism of loxapine, including its metabolites in human plasma. This is crucial for determining appropriate dosages and understanding the drug’s behavior in the human body (M. Meng et al., 2017).

Application in Pediatrics

Loxapine has been studied for its application in pediatric settings, particularly for its pharmacokinetic properties in children and adolescents. This includes developing clinical trial protocols and assessing safety and efficacy in younger populations (M. Dong et al., 2017).

Future Directions

In view of the similarities between clozapine and loxapine, future studies should investigate potential anti-suicidal properties of loxapine . As an acute treatment in agitation associated with schizophrenia or bipolar disorder, inhaled loxapine was developed as an innovative and rapid option which is efficacious and tolerable .

properties

IUPAC Name

butanedioic acid;8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.C4H6O4/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;5-3(6)1-2-4(7)8/h2-7,12H,8-11H2,1H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZBAXDVDZTKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1977-10-2 (Parent)
Record name Loxapine succinate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045227
Record name Loxapine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loxapine succinate

CAS RN

27833-64-3
Record name Loxapine succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27833-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxapine succinate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxapine succinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Loxapine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinic acid, compound with 2-chloro-11-(4-methylpiperazin-1-yl)dibenz[b,f][1,4]oxazepine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXAPINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59SG0MRYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxapine succinate
Reactant of Route 2
Reactant of Route 2
Loxapine succinate
Reactant of Route 3
Loxapine succinate
Reactant of Route 4
Reactant of Route 4
Loxapine succinate
Reactant of Route 5
Reactant of Route 5
Loxapine succinate
Reactant of Route 6
Loxapine succinate

Citations

For This Compound
584
Citations
MH Branchey, JH Lee, GM Simpson… - Journal of the …, 1978 - Wiley Online Library
… Our findings indicate that loxapine succinate has a therapeutic effect similar to that of other neuroleptic drugs when administered to elderly patients with chronic schizophrenia or with …
RM Bhardwaj, BF Johnston, IDH Oswald… - … Section C: Crystal …, 2013 - scripts.iucr.org
… sample of loxapine succinate as received was found to be a mixed phase sample. Compound (I) was obtained by oven-drying the mixture of loxapine succinate and loxapine succinate …
Number of citations: 5 scripts.iucr.org
S Zisook, MA Click - International Pharmacopsychiatry, 1980 - karger.com
… supporting the value of loxapine succinate in the treatment of … the usefulness of loxapine succinate in acute schizophrenia [… schizophrenic patients with loxapine succinate was initiated. …
Number of citations: 6 karger.com
HS FELDMAN - The Journal of Clinical Pharmacology, 1982 - Wiley Online Library
The efficacy and safety of loxapine were evaluated in 18 acutely ill schizophrenic criminal offenders in the Essex County Jail. The offender patients were treated for three days with …
Number of citations: 10 accp1.onlinelibrary.wiley.com
ML Clark, WK Huber, J Sullivan, F Wood… - Diseases of the …, 1972 - psycnet.apa.org
Studied the therapeutic antipsychotic efficacy of loxapine succinate (LOX) in a double-blind placebo-controlled design, using chlorpromazine (CPZ) as a standard for comparison. …
Number of citations: 34 psycnet.apa.org
FB Selman, RF McClure, H Helwig - Current Therapeutic Research, 1976 - psycnet.apa.org
Compared the clinical effectiveness and side effects of loxapine succinate with the effectiveness and side effects of haloperidol and placebo during a 12-wk double-blind study with 87 …
Number of citations: 29 psycnet.apa.org
CD van der Velde, H Kiltie - Current Therapeutic Research, 1975 - psycnet.apa.org
Compared the clinical effectiveness of loxapine succinate, a new neuroleptic agent, with the efficacy of thiothixene and placebo during a 6-wk, double-blind study with 76 patients …
Number of citations: 22 psycnet.apa.org
D Popovic, P Nuss, E Vieta - Annals of …, 2015 - annals-general-psychiatry …
Loxapine is an antipsychotic used in psychiatry for over 40 years with a well-established profile. Loxapine is a dibenzoxazepine tricyclic antipsychotic agent, available for oral, …
JP Fillers, SW Hawkinson - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
… The X-ray crystal structure of the psychoactive agent loxapine succinate monohydrate has … Loxapine succinate monohydrate is a psychoactive agent used in the treatment of …
Number of citations: 11 scripts.iucr.org
KA THAKOR, P TY - Asian J Pharm Clin Res, 2019 - academia.edu
… The rationale of the research is that loxapine succinate … related substance method for loxapine succinate in capsule dosage form. … of loxapine succinate in capsule dosage form [9-24]. …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.